3-(Trifluoromethyl)phenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate
Description
This compound (CAS: 866131-07-9) is a fluorinated aryl acetate ester featuring a trifluoromethylphenyl backbone substituted with a methylsulfonyl group and a chloro-trifluoromethylanilino moiety. The compound is commercially available at 95% purity, indicating its relevance in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF6NO4S/c1-30(27,28)25(14-8-11(17(22,23)24)5-6-13(14)18)9-15(26)29-12-4-2-3-10(7-12)16(19,20)21/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFYNFQVCGAWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)OC1=CC=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF6NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Trifluoromethyl)phenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate, with the CAS number 866131-07-9, is a compound of interest due to its unique trifluoromethyl and chloro substituents, which may enhance its biological activity. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant studies and data.
Chemical Structure and Properties
The presence of trifluoromethyl groups is known to increase lipophilicity and biological activity in many compounds, making this molecule a candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have shown that related compounds effectively inhibit the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study highlighted a compound with similar structural motifs demonstrating an MIC (Minimum Inhibitory Concentration) of less than 20 µM against MRSA isolates .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A (CF3 substituted) | <20 | MRSA |
| Compound B (Chloro substituted) | <10 | S. aureus |
| Compound C (Trifluoromethyl) | <15 | E. coli |
Anti-inflammatory Potential
The compound's anti-inflammatory properties are suggested by its structural characteristics. Studies on similar anilide derivatives have shown that halogen substitutions can modulate the activity of NF-κB, a key transcription factor in inflammation . The specific substitution pattern on the phenyl ring is crucial for enhancing anti-inflammatory effects.
Table 2: Anti-inflammatory Activity of Similar Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound D | 6.5 ± 1.0 | NF-κB inhibition |
| Compound E | 15 ± 2.0 | Cytokine modulation |
Cytotoxicity
Cytotoxicity studies indicate that compounds with trifluoromethyl groups can exhibit significant effects against various cancer cell lines. For example, related compounds have shown IC50 values below 30 µM in assays against human cancer cell lines such as A-431 and Jurkat . The structural features that enhance cytotoxicity include the presence of electron-withdrawing groups like trifluoromethyl and chloro.
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound F | <30 | A-431 |
| Compound G | <25 | Jurkat |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluating a series of trifluoromethyl-substituted anilides found that those with para-substituted chloro groups exhibited superior antimicrobial activity against MRSA compared to their ortho counterparts. The mechanism was linked to enhanced membrane permeability due to increased lipophilicity from the trifluoromethyl group . -
Case Study on Anti-inflammatory Mechanisms :
Another investigation focused on the anti-inflammatory properties of similar compounds revealed that specific substitutions could lead to a significant reduction in pro-inflammatory cytokine production in vitro. The study emphasized the role of electron-withdrawing groups in modulating NF-κB activity .
Scientific Research Applications
Pharmaceutical Applications
The incorporation of trifluoromethyl groups in drug design has been shown to enhance the pharmacological properties of compounds. Research indicates that trifluoromethyl-substituted drugs can exhibit increased potency and selectivity against various biological targets:
- Anticancer Activity : Studies have demonstrated that compounds with trifluoromethyl groups can improve the efficacy of anticancer agents by enhancing their interaction with target proteins . For instance, derivatives of this compound have been investigated for their ability to inhibit specific cancer cell lines.
- Anti-inflammatory Properties : The sulfonyl group in this compound contributes to its anti-inflammatory effects. Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
- Antimicrobial Activity : The structural features of this compound suggest potential as an antimicrobial agent. A series of urea derivatives containing trifluoromethyl substitutions have been synthesized and tested for their antimicrobial properties, showing promising results .
Agrochemical Applications
Compounds with trifluoromethyl and sulfonyl groups are increasingly used in agrochemicals due to their effectiveness as pesticides and herbicides:
- Pesticidal Activity : Research indicates that similar structures can function as effective pesticides, targeting specific pests while minimizing harm to non-target species . The unique properties of the trifluoromethyl group may enhance the bioavailability and effectiveness of these agrochemicals.
- Residue Management : Understanding the residue definitions for chemicals like this compound is crucial for regulatory compliance in agricultural practices. The compound's stability under environmental conditions makes it a candidate for further development in sustainable agriculture .
Case Studies
Comparison with Similar Compounds
Trifluoromethyl- and Chloro-Substituted Phenylacetic Acid Derivatives
Compounds with trifluoromethyl and chloro substituents on phenylacetic acid backbones exhibit high structural similarity to the target molecule:
- 2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid (CAS: 22893-39-6): Features dichloro and trifluoromethyl groups but lacks the methylsulfonyl and anilino acetate ester functionalities. Its similarity score (0.98) highlights shared electronic properties .
Key Difference: The absence of the methylsulfonyl-anilino acetate ester in these analogs limits their utility in applications requiring sulfonyl-based enzyme inhibition or enhanced lipophilicity.
Sulfonyl-Containing Herbicides
Sulfonylurea herbicides share functional groups with the target compound, particularly sulfonyl and triazine moieties:
- Triflusulfuron methyl ester : Contains a methylsulfonyl benzoate ester and trifluoroethoxy-triazine group. Its mechanism involves acetolactate synthase (ALS) inhibition, suggesting that the target compound may also act on ALS in agrochemical contexts .
- Metsulfuron methyl ester : Features a methylsulfonyl group linked to a triazine ring. Its high herbicidal activity underscores the importance of sulfonyl-triazine combinations, which are absent in the target compound .
Key Difference : The target molecule lacks the triazine ring critical for herbicidal activity in sulfonylureas, implying divergent biological targets.
Acetamide and Triazole Derivatives
Compounds with acetamide or triazole cores exhibit partial structural overlap:
- 2-({4-Allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide (CAS: L442852-1EA): Combines a triazole-sulfanyl group with an acetamide chain.
- 2-[4-(2-{[2-Chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]-N-(1-phenylethyl)acetamide: Shares the chloro-sulfonyl-anilino motif but incorporates carbohydrazonoyl and phenethyl groups, which may enhance binding affinity in receptor-targeted applications .
Key Difference: The target compound’s acetate ester group offers distinct metabolic stability compared to the hydrolytically labile acetamide or carbohydrazonoyl groups in these analogs.
Research Implications
The target compound’s unique trifluoromethyl-sulfonyl-chloro-anilino-acetate architecture distinguishes it from analogs in terms of metabolic stability and target selectivity. Further studies should explore its enzyme inhibition profiles and synthetic scalability .
Q & A
Q. Table 1: Key Analytical Parameters
| Parameter | Method | Target Specification |
|---|---|---|
| Purity | HPLC | ≥98% (Area normalization) |
| Molecular Weight | Mass Spectrometry | 460.8 g/mol (calculated) |
| Structural Confirmation | ¹H/¹³C NMR | Matches predicted shifts |
Advanced: How can coupling reactions involving this compound be optimized for higher yields?
Methodological Answer:
The compound’s chloro and trifluoromethyl groups enable cross-coupling (e.g., Suzuki-Miyaura). Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) improve efficiency in aryl-aryl bond formation .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hrs) while maintaining yields >85% .
- Substituent Effects : Electron-withdrawing trifluoromethyl groups slow oxidative addition; higher catalyst loading (5 mol%) compensates .
Advanced: What methodologies are used to evaluate its bioactivity (e.g., antimicrobial or anticancer potential)?
Methodological Answer:
- In Vitro Assays :
- Mechanistic Studies :
Advanced: How can researchers resolve contradictions in reported reaction yields or bioactivity data?
Methodological Answer:
Discrepancies often arise from:
- Reaction Conditions : Variations in solvent purity, moisture levels, or inert atmosphere (argon vs. nitrogen) .
- Biological Assay Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) .
- Data Normalization : Use internal standards (e.g., cisplatin for cytotoxicity assays) to calibrate inter-lab variability .
Q. Table 2: Common Pitfalls and Solutions
Advanced: What strategies are employed to study its metabolic stability in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
